3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)
Description
3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid, commonly referred to as Apremilast Benzoic Acid (CAS: 2096492-41-8), is a benzoic acid derivative and a known impurity of Apremilast (CAS: 608141-41-9), a pharmaceutical agent used for inflammatory conditions such as psoriasis and psoriatic arthritis . Its molecular formula is C₂₂H₂₆N₂O₈S, with a molar mass of 478.52 g/mol. Structurally, it features a benzoic acid backbone modified with acetylated amino, methoxy, ethoxy, and methylsulfonyl substituents, which influence its physicochemical properties and metabolic behavior .
As an impurity, it is critical in pharmaceutical quality control, requiring stringent monitoring during Apremilast synthesis.
Properties
Molecular Formula |
C22H26N2O8S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
3-acetamido-2-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C22H26N2O8S/c1-5-32-19-11-14(9-10-18(19)31-3)17(12-33(4,29)30)24-21(26)20-15(22(27)28)7-6-8-16(20)23-13(2)25/h6-11,17H,5,12H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)/t17-/m1/s1 |
InChI Key |
KHUBRTTVUSOROB-QGZVFWFLSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)NC(=O)C2=C(C=CC=C2NC(=O)C)C(=O)O)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(=O)C2=C(C=CC=C2NC(=O)C)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzoic acid core: This involves the acetylation of aniline derivatives followed by nitration and reduction to form the amino benzoic acid.
Introduction of the ethoxy and methoxy groups: These groups are introduced through etherification reactions.
Formation of the sulfonyl ethyl group: This step involves the sulfonylation of an appropriate ethyl derivative.
Coupling reactions: The final steps involve coupling the various intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
1.1 Hydrolysis
Apremilast Benzoic Acid forms as a hydrolysis product of Apremilast under acidic or basic conditions . This reaction is significant in quality control, as it represents a degradation pathway during drug synthesis or storage.
1.2 Oxidation
The compound undergoes oxidation to form sulfoxides and sulfones . Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA). These reactions are critical for modifying functional groups in medicinal chemistry.
1.3 Reduction
Reduction of nitro groups to amino groups is possible using agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C). This step is integral to synthesizing intermediates during drug development.
1.4 Substitution
Electrophilic substitution on the aromatic ring occurs under Lewis acid catalysis (e.g., bromine or chlorine). This reaction type is leveraged for functional group diversification.
1.5 Co-crystallization
Apremilast Benzoic Acid forms co-crystals with benzoic acid to enhance solubility and stability . This process involves solvent selection and ternary phase diagrams to optimize crystallization conditions .
Reagents and Reaction Conditions
Stability and Phase Conversion
Co-crystals of Apremilast Benzoic Acid exhibit varying stabilities depending on co-formers:
Mechanistic Insights
The compound’s reactivity stems from its functional groups:
Scientific Research Applications
3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It is an active ingredient in drugs used to treat inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid involves the inhibition of phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the inflammatory response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Apremilast Benzoic Acid belongs to a broader class of benzoic acid derivatives, which are widely used in pharmaceuticals, preservatives, and agrochemicals . Below is a comparative analysis with structurally or functionally related compounds:
Toxicity and Metabolic Profiles
- Apremilast Benzoic Acid: Limited toxicity data available. As an impurity, its permissible levels in pharmaceuticals are regulated to <0.1% . Its sulfonyl and methoxy groups may influence metabolic stability, though specific studies are lacking.
- Benzoic Acid: Metabolized via glycine conjugation to hippuric acid in the liver, a detoxification pathway .
- QSTR Models : Quantitative Structure-Toxicity Relationship (QSTR) studies on 57 benzoic acid derivatives indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice. Higher connectivity indices (indicative of branching and substituents) reduce toxicity . Apremilast Benzoic Acid’s complex substituents may align with low toxicity predictions, though experimental validation is needed .
Research Findings and Data
Key Studies on Benzoic Acid Derivatives
QSTR Modeling : A 2010 study developed a QSTR model predicting oral LD₅₀ for benzoic acid compounds. Substituent complexity (e.g., sulfonyl groups in Apremilast Benzoic Acid) was linked to reduced acute toxicity, though mechanisms remain unclear .
Metabolic Pathways : Glycine conjugation is a major detox route for benzoic acid, but modified derivatives like Apremilast Benzoic Acid may undergo alternative Phase I/II metabolism due to steric hindrance from substituents .
Regulatory Status : While benzoic acid is GRAS (Generally Recognized As Safe) in food, pharmaceutical impurities like Apremilast Benzoic Acid require ICH guidelines (e.g., ICH Q3A) for quality control .
Q & A
Q. What are the key synthetic pathways for preparing Apremilast Benzoic Acid, and how is its purity validated?
The synthesis involves multi-step reactions, including esterification of the benzoic acid core, followed by regioselective alkylation of the hydroxyl and methoxy groups. Critical steps include the introduction of the methylsulfonyl group via sulfonation and stereoselective coupling of the (1S)-configured ethylamine moiety. Purity is validated using HPLC (≥98% purity) and LC-MS to confirm molecular weight (observed m/z: ~489.5 [M+H]⁺). Structural confirmation employs H/C NMR and FTIR spectroscopy to verify functional groups like the acetylated amino and carbonyl moieties .
Q. How does the stereochemistry of the (1S)-1-(3-ethoxy-4-methoxyphenyl)ethyl group influence the compound’s reactivity?
The (S)-configuration at the chiral center ensures proper spatial orientation for interactions with biological targets, such as phosphodiesterase-4 (PDE4). Computational docking studies suggest that the ethoxy and methoxy substituents on the phenyl ring participate in hydrophobic interactions, while the methylsulfonyl group enhances solubility. Stereochemical integrity is maintained using chiral auxiliaries during synthesis and confirmed via polarimetry or chiral HPLC .
Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH conditions?
Stability studies use accelerated degradation tests in buffers (pH 1–12) at 40°C. LC-MS monitors degradation products, such as hydrolyzed benzoic acid derivatives or sulfonate byproducts. Kinetic modeling (Arrhenius plots) predicts shelf-life, while differential scanning calorimetry (DSC) assesses thermal stability. Data show instability below pH 3 due to ester hydrolysis .
Q. What are the primary solubility challenges, and how can they be addressed in formulation studies?
The compound exhibits poor aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aryl and methylsulfonyl groups. Strategies include co-solvency (e.g., PEG-400/ethanol mixtures), micellar encapsulation with polysorbate-80, or salt formation using sodium bicarbonate. Solubility parameters (Hansen solubility) are calculated to optimize solvent systems .
Q. Which spectroscopic methods are critical for distinguishing between Apremilast Benzoic Acid and its des-methyl analog?
High-resolution mass spectrometry (HRMS) differentiates molecular formulae (Δm/z = 14.016 for CH group loss). F NMR (if applicable) or H NMR identifies the absence of methyl signals. IR spectroscopy detects shifts in carbonyl stretches (e.g., 1680 cm for amide vs. 1720 cm for ester) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50_{50}50 values for PDE4 inhibition across different assay systems?
Discrepancies arise from variations in enzyme sources (recombinant vs. native), substrate concentrations, or buffer compositions. Standardize assays using recombinant human PDE4B and a fluorogenic substrate (e.g., cAMP-fluorescein). Include positive controls (rolipram) and validate results with orthogonal methods like SPR (surface plasmon resonance) to measure binding kinetics .
Q. What experimental designs are optimal for evaluating metabolite formation in hepatocyte models?
Use primary human hepatocytes incubated with 10 µM compound for 24 hours. LC-HRMS identifies phase I metabolites (e.g., hydroxylation at the methoxy group) and phase II conjugates (glucuronides). Kinetic parameters (intrinsic clearance) are derived using the substrate depletion method. Cross-validate with CYP450 isoform-specific inhibitors to pinpoint metabolic pathways .
Q. How can crystallography data inform the design of analogs with improved target binding?
X-ray structures of Apremilast Benzoic Acid bound to PDE4 reveal hydrogen bonds between the benzoic acid carboxylate and Tyr329. Analogs with electron-withdrawing substituents (e.g., -CF) at the 4-position of the phenyl ring enhance π-π stacking with Phe4410. Molecular dynamics simulations predict binding free energy (ΔG) changes for proposed modifications .
Q. What strategies mitigate off-target effects observed in kinase inhibition panels?
Off-target activity (e.g., against JAK2) is addressed by introducing steric hindrance via a bulkier substituent (e.g., isopropyl instead of methylsulfonyl). Competitive binding assays (CETSA) quantify target engagement specificity. Structure-activity relationship (SAR) studies prioritize modifications that reduce lipophilicity (clogP <3) to minimize promiscuity .
Q. How should researchers interpret conflicting genotoxicity results in Ames tests vs. micronucleus assays?
Positive Ames results (without metabolic activation) may stem from reactive intermediates, while negative micronucleus data suggest no chromosomal damage. Conduct comet assays to assess DNA strand breaks and supplement with computational toxicology (DEREK Nexus) to flag structural alerts. Refine synthetic routes to eliminate mutagenic impurities (e.g., sulfonate esters) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
